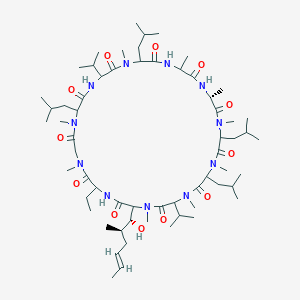

Cyclosporin A

Description

Propriétés

IUPAC Name |

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMATZTZNYRCHOR-CGLBZJNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H111N11O12 | |

| Record name | CYCLOSPORIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020365 | |

| Record name | Cyclosporin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1202.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclosporin a appears as white prismatic needles (from acetone) or white powder. (NTP, 1992), White solid; [Merck Index] White powder; [MSDSonline] | |

| Record name | CYCLOSPORIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclosporin A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

27 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble (NTP, 1992), insoluble, Slightly soluble in water and saturated hydrocarbons; very soluble in methanol, acetone, and diethyl ether, Sol in chloroform | |

| Record name | SID56422786 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | CYCLOSPORIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclosporine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYCLOSPORIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Forms white prismatic crystals from acetone | |

CAS No. |

59865-13-3 | |

| Record name | CYCLOSPORIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclosporine [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059865133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclosporine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclosporin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclosporin A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOSPORINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83HN0GTJ6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOSPORIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

298 to 304 °F (NTP, 1992), 148-151 °C | |

| Record name | CYCLOSPORIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclosporine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYCLOSPORIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Méthodes De Préparation

Strain Selection and Fermentation Optimization

Cyclosporin A is synthesized industrially using submerged fermentation of Tolypocladium inflatum (previously Beauveria nivea), with carbon sources such as glucose, sucrose, or glycerol influencing both fungal morphology and metabolite yield. Optimal conditions include:

-

Temperature : 25–30°C

-

pH : 5.5–6.5

-

Aeration : 0.5–1.5 vvm (volume per volume per minute) to maintain dissolved oxygen >30% saturation.

A representative fermentation timeline comprises:

Table 1: Fermentation Parameters and this compound Yield

Biosynthetic Machinery: Cyclosporin Synthetase

Cyclosporin synthetase, a 1.7 MDa multidomain enzyme, catalyzes CyA assembly via a nonribosomal peptide synthetase (NRPS) mechanism. Key steps include:

-

Amino acid activation : 11 constituent amino acids (including nonproteinogenic Bmt) are activated as aminoacyl-adenylates.

-

Methylation : Specific residues undergo N-methylation during chain elongation.

-

Cyclization : The linear undecapeptide is cyclized to form the final macrocyclic structure.

Notably, D-alanine serves as the initiating residue, with intermediate peptides (e.g., D-Ala-MeLeu-MeVal) identified as enzyme-bound thioesters.

Extraction and Primary Purification

Solvent Extraction from Fermentation Broth

Post-fermentation, CyA is extracted using organic solvents. The Chinese patent CN102086226B details:

-

Neutralization : Adjust broth pH to 7.0–7.5 with NaOH.

-

Solvent mixing : Add acetone at a 1:1 (v/v) ratio to broth.

-

Filtration : Remove biomass via vacuum filtration at −0.06 MPa.

Alternative solvents like ethyl acetate or ethanol achieve 85–92% recovery, though acetone minimizes co-extraction of polar impurities.

Macroporous Resin Chromatography

Nonpolar resins (e.g., D101, HP20) preferentially adsorb CyA from aqueous acetone extracts. Process parameters include:

Table 2: Resin Performance in this compound Adsorption

| Resin Type | Adsorption Capacity (mg/g) | Purity Post-Elution (%) |

|---|---|---|

| D101 | 18.5 | 88.2 |

| HP20 | 16.7 | 85.9 |

| X-5 | 15.1 | 83.4 |

| Data from CN102086226B. |

Advanced Purification Techniques

Silica Gel Column Chromatography

Crude CyA extracts are further purified using silica gel columns eluted with acetone:petroleum ether (3:7). This step removes nonpolar contaminants, increasing purity to 93–96%.

Crystallization and Final Polishing

Crystallization from acetone yields colorless CyA powder:

Countercurrent Solvent Partitioning

The US6620325B2 patent describes a two-phase system for ultrahigh purity:

CyA partitions into the heavy phase, reducing impurities to <0.5%. Pilot-scale trials achieved 99.5% purity at 10 kg/day throughput.

Analytical Validation and Quality Control

HPLC with C18 columns (UV detection at 210 nm) is standard for purity assessment. Key parameters:

Table 3: HPLC Purity Profile at Purification Stages

| Stage | Purity (%) | Major Impurities |

|---|---|---|

| Post-fermentation | 65–70 | Peptides, lipids |

| Post-resin chromatography | 85–88 | Fatty acids, pigments |

| Post-crystallization | 98–99.5 | Isocyclosporins, analogs |

| Data synthesized from. |

Emerging Technologies and Process Optimization

Recent advances focus on:

Analyse Des Réactions Chimiques

Metabolic Pathways

CsA undergoes extensive hepatic and intestinal metabolism primarily via CYP3A4/5 enzymes . Key metabolites include:

Over 25 metabolites are identified, most with reduced immunosuppressive efficacy .

Degradation and Stability

- Oxidative degradation : Reacts with strong oxidizing agents, leading to loss of immunosuppressive activity .

- Thermal stability : DSC analysis shows decomposition initiates at 160°C, with a sharp endothermic peak at 220°C .

- Solubility :

Solvent Solubility (mg/mL) Water 0.04 Ethanol 10 Methylene chloride 100

Ethyl acetate extraction increases CsA yield by 36% due to its hydrophobic nature .

Metal Ion Coordination

CsA forms coordination complexes with alkali and transition metals:

- Alkali metals (K⁺) : Binds via carbonyl oxygen atoms, stabilizing planar adsorption on Cu(111) surfaces .

- Transition metals (Co²⁺, Fe²⁺) : Forms octahedral complexes, altering molecular conformation and surface assembly .

- Ca²⁺/Mg²⁺ : NMR studies reveal 1:1 complexes in acetonitrile, modulating immunosuppressive activity .

Isomerization and Structural Modifications

- N→O peptidyl shift : Under acidic conditions, this compound isomerizes to isothis compound (isoA), altering hydrogen-bonding networks .

- Conformational flexibility : Molecular dynamics simulations show CsA adopts a "bracelet" conformation in nonpolar solvents, enhancing membrane permeability .

Computational Reactivity Insights

DFT calculations reveal:

| Property | CsA Value | Alisporivir (Analog) |

|---|---|---|

| HOMO (eV) | -6.5013 | -6.4594 |

| LUMO (eV) | 0.8199 | -1.0123 |

| H-L Gap (eV) | 5.6815 | 5.4472 |

| Global Electrophilicity | 1.92 | 2.15 |

CsA’s low electrophilicity correlates with resistance to nucleophilic degradation .

Environmental Degradation

- Photolysis : Half-life of 12 hours under UV light (λ = 254 nm) .

- Biodegradation : <10% degradation in aquatic systems over 28 days, classifying it as persistent .

This synthesis of experimental and computational data underscores CsA’s reactivity profile, critical for optimizing its therapeutic use and environmental impact.

Applications De Recherche Scientifique

Immunosuppressive Therapy

Organ Transplantation

CsA is primarily recognized for its role in preventing organ rejection following transplantation. It acts as a calcineurin inhibitor, suppressing T-cell activation and proliferation by inhibiting interleukin-2 synthesis. Studies have shown that CsA significantly enhances graft survival rates in various transplant models:

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Rat renal allograft | 5 mg/kg/day orally | Complete suppression of rejection | |

| Human kidney transplants | Variable doses | Reduced acute rejection rates |

The effectiveness of CsA in transplantation is attributed to its ability to maintain normal graft function while preventing acute rejection.

Autoimmune Diseases

CsA is also employed in treating autoimmune conditions such as rheumatoid arthritis and psoriasis. Its immunosuppressive effects help mitigate the overactive immune response characteristic of these diseases.

Neurological Applications

Recent research has expanded the understanding of CsA's role beyond immunosuppression, particularly in neuroregeneration:

Neurogenesis Enhancement

Studies indicate that CsA promotes the survival and proliferation of neural precursor cells (NPCs), which are crucial for brain repair. In vitro and in vivo experiments have demonstrated that CsA increases NPC numbers in the dentate gyrus of the hippocampus, suggesting potential therapeutic applications for neurodegenerative diseases:

Cardiomyocyte Differentiation

CsA has been shown to facilitate the differentiation of induced pluripotent stem cells (iPSCs) into functional cardiomyocytes. This application holds promise for regenerative therapies aimed at repairing damaged heart tissue:

| Study | Findings |

|---|---|

| CsA dramatically promoted cardiomyocyte differentiation from human iPSCs, indicating its potential in cardiac regeneration. |

Adverse Effects and Considerations

While CsA is beneficial, it is not without risks. Adverse effects include nephrotoxicity and neurotoxicity, which can manifest as extrapyramidal symptoms or thrombotic events:

- Neurotoxicity Case Study : An 8-year-old patient developed involuntary movements post-transplantation while on CsA therapy, highlighting the need for careful monitoring during treatment .

- Thrombotic Events : Recent reports suggest a correlation between CsA therapy and increased risk of cerebral venous thrombosis, particularly in patients with aplastic anemia .

Mécanisme D'action

Cyclosporin A exerts its effects by inhibiting the activity of calcineurin, a protein phosphatase involved in T-cell activation. It binds to the cytosolic protein cyclophilin, forming a complex that inhibits calcineurin. This inhibition prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), thereby reducing the production of interleukin-2 and other cytokines essential for T-cell activation .

Comparaison Avec Des Composés Similaires

Key Findings :

- Position 2 shows the highest variability, influencing target affinity .

- N-methylation is critical for conformational stability and calcineurin inhibition. Desmethyl analogs lose activity due to improper folding .

- Cyclosporins lacking Bmt (e.g., Cyclosporin K) are inactive, confirming Bmt's role in cyclophilin binding .

Functional Analogs in Immunosuppression

Tacrolimus (FK506)

Voclosporin

- Structure : CsA derivative with a modified Bmt side chain.

- Advantages : Improved pharmacokinetics; FDA-approved for lupus nephritis .

- Toxicity : Lower incidence of hypertension compared to CsA .

Non-Immunosuppressive Derivatives

Research Insights :

- HCV Inhibition: CsA derivatives lacking immunosuppression (e.g., Alisporivir) block cyclophilin B–HCV NS5B interaction, suppressing viral replication .

- Cancer Therapy : CsA analogs reverse P-glycoprotein-mediated drug resistance in chemotherapy .

Clinical and Pharmacokinetic Comparisons

Nephrotoxicity Profile

| Compound | Nephrotoxicity Incidence | Recovery Time (Post-Transplant) |

|---|---|---|

| CsA | 65% (acute) | Median 29 days |

| Tacrolimus | 60–70% | Median 25 days |

| Voclosporin | 20–30% | Not reported |

Formulation Efficacy in Dry Eye Disease

A 2022 network meta-analysis ranked seven CsA formulations:

| Formulation | Efficacy Rank | Safety Rank |

|---|---|---|

| Nanoemulsion (0.05%) | 1 | 1 |

| Liposomal (0.1%) | 2 | 3 |

| Oil-based (2%) | 5 | 6 |

Nanoemulsions showed superior corneal healing due to enhanced bioavailability .

Activité Biologique

Cyclosporin A (CsA) is a cyclic undecapeptide that has garnered significant attention due to its diverse biological activities, particularly in immunosuppression and modulation of immune responses. Originally derived from the fungus Tolypocladium inflatum, CsA is primarily known for its role in preventing organ transplant rejection and treating autoimmune diseases. This article delves into the biological activity of CsA, exploring its mechanisms, therapeutic applications, and research findings.

This compound exerts its effects primarily through inhibition of T-cell activation. It binds to cyclophilin, forming a complex that inhibits calcineurin, a calcium-dependent phosphatase. This inhibition prevents the dephosphorylation and subsequent nuclear translocation of nuclear factor of activated T-cells (NFAT), which is crucial for the transcription of interleukin-2 (IL-2) and other cytokines involved in T-cell activation.

Key Mechanisms:

- Inhibition of T-cell Activation : High doses of CsA selectively block T-cell receptor-induced proliferation and cytokine production, effectively suppressing immune responses .

- Immunomodulatory Effects : At low doses, CsA can paradoxically activate certain immune responses, inducing pro-inflammatory cytokines such as IL-12 and TNF-α .

Biological Activities

The biological activities of CsA extend beyond immunosuppression:

- Anti-inflammatory : CsA reduces inflammation by inhibiting the production of pro-inflammatory cytokines.

- Antifungal : It exhibits antifungal properties, making it useful in treating fungal infections.

- Antiparasitic : CsA has shown effectiveness against certain parasitic infections .

Therapeutic Applications

This compound is utilized in various clinical settings:

- Organ Transplantation : CsA is a cornerstone in preventing graft rejection post-transplant.

- Autoimmune Diseases : It is employed in conditions like rheumatoid arthritis and psoriasis.

- Ocular Disorders : CsA is used in treating dry eye syndrome by modulating the immune response in ocular tissues .

Case Studies and Research Findings

Recent studies have highlighted both the efficacy and complexities of CsA treatment:

- A study demonstrated that low-dose CsA could enhance immune responses in specific contexts, challenging the traditional view that it solely suppresses immunity .

- Research into liposomal formulations of CsA has shown improved bioavailability and reduced side effects, suggesting potential for enhanced therapeutic applications .

Summary Table of Biological Activities and Applications

| Activity | Mechanism | Therapeutic Application |

|---|---|---|

| Immunosuppression | Inhibition of T-cell activation | Organ transplantation |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines | Autoimmune diseases |

| Antifungal | Direct action against fungal pathogens | Fungal infections |

| Antiparasitic | Inhibition of parasitic growth | Parasitic infections |

| Ocular therapy | Modulation of immune response | Dry eye syndrome |

Q & A

Q. How should cyclosporin A be stored and handled to maintain stability in laboratory settings?

this compound requires storage at -20°C in light-resistant glass containers to prevent degradation. Avoid exposure to strong oxidizers and ensure local exhaust ventilation during handling. Post-experiment, decontaminate surfaces with ethanol and use PPE (chemical gloves, dust masks) to minimize dermal/oral exposure . For long-term stability, monitor batch-specific degradation via HPLC every 6 months.

Q. What experimental models are optimal for assessing this compound’s immunosuppressive activity in vitro?

Use mixed lymphocyte reactions (MLR) with human T-cells to evaluate IL-2 suppression. Dose-response curves (typically 10–500 nM) should include tacrolimus as a comparator. Validate calcineurin inhibition via phosphatase activity assays (e.g., RII peptide dephosphorylation) . Include cyclophilin D (CypD) knockout cells to isolate CypD-dependent mechanisms.

Q. How can researchers ensure reproducibility in this compound bioactivity assays?

Standardize solvent conditions (e.g., 0.1% DMSO in culture media) to avoid solvent-induced cytotoxicity. Pre-warm reconstituted this compound to 37°C to prevent precipitation. Use LC-MS to verify purity (>98%) and quantify stock concentrations. Report inter-assay variability using coefficient of variation (CV) thresholds <15% .

Advanced Research Questions

Q. What methodologies resolve contradictions in this compound’s efficacy across preclinical ischemia-reperfusion injury models?

Meta-analyses of infarct size data should stratify by species (e.g., murine vs. porcine), dosing timing (pre- vs. post-reperfusion), and mitochondrial permeability transition pore (mPTP) assay protocols. Studies with sample size calculations and blinded outcome assessment show smaller effect sizes, highlighting bias risks . Use random-effects models to account for heterogeneity.

Q. How can this compound’s biosynthesis be engineered to produce analogs with reduced nephrotoxicity?

Employ modular polyketide synthase (Bmt PKS) and cyclosporin synthetase (CySyn) mutagenesis to alter amino acid positions 1, 2, or 8, which tolerate substitutions. In vitro reconstitution with non-canonical substrates (e.g., N-methyl-L-leucine) requires AdoMet supplementation to maintain N-methylation efficiency. Screen analogs for CypA binding via surface plasmon resonance (SPR) .

Q. What analytical techniques differentiate this compound from structural analogs like isothis compound?

Use LC/ESI-MS with a C18 column (2.1 × 150 mm, 3.5 µm) and 0.1% formic acid in acetonitrile/water gradients. Isothis compound shows distinct fragmentation patterns (m/z 1218.8 → 1113.7 vs. 1202.8 for this compound). Confirm stereochemistry via 2D-NMR (NOESY for MeBmt1 and D-Ala8 interactions) .

Q. How can this compound extraction from biological matrices be optimized for pharmacokinetic studies?

Automated MALDI-MS screening identified hexane/CHCl₃ (70:30) as optimal for single-step blood extraction (recovery >90%). Validate with ESI-MS/MS (LOQ: 15 ng/mL). For tissue samples, homogenize in acetonitrile/0.1M HCl (1:3) to precipitate proteins. Include deuterated cyclosporin D as an internal standard .

Q. What strategies mitigate this compound’s variable CYP3A4-mediated drug interactions in translational studies?

Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in murine models to stabilize plasma levels. For human cohorts, genotype participants for CYP3A5*3/*3 polymorphisms and adjust dosing using Bayesian pharmacokinetic models. Monitor trough concentrations via EMIT immunoassays calibrated with WHO reference standards .

Methodological Best Practices

Q. How should researchers document this compound synthesis protocols for peer review?

Follow Beilstein Journal guidelines: report reaction conditions (solvent, temperature, catalyst), purification steps (HPLC gradients, column specs), and characterization data (HR-MS, ¹H/¹³C NMR). For novel analogs, include X-ray crystallography or circular dichroism for conformational analysis .

Q. What frameworks improve hypothesis formulation in this compound mechanism studies?

Apply the FINER criteria:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.